molecular formula C30H50O B1672937 Hancockinol CAS No. 132294-77-0

Hancockinol

Cat. No.: B1672937
CAS No.: 132294-77-0
M. Wt: 426.7 g/mol
InChI Key: UVFOSIJDDUBTBX-NPUOQVLBSA-N
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Description

Hancockinol is an organic compound with the chemical formula C30H50O . It is a member of the migrated lupane triterpenoids and was isolated from the aerial parts of Vincetoxicum officinale, along with known plant sterols and long-chain alkanols . This compound is characterized by its complex molecular structure, which includes multiple stereocenters and a cyclopenta[a]chrysen-9-ol core.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hancockinol can be synthesized through a condensation reaction of benzaldehyde and isoamyl ketone, followed by reduction . The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the condensation, and a reducing agent, such as sodium borohydride, to complete the reduction process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Vincetoxicum officinale. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Hancockinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid chlorides and alkyl halides are used in substitution reactions under acidic or basic conditions.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Hancockinol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hancockinol involves its interaction with various molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, this compound may exert its effects through modulation of signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

    Magnolol: A natural compound with anti-inflammatory and antioxidant properties.

    Honokiol: Known for its anticancer and antimicrobial activities.

Hancockinol’s distinct molecular structure and specific biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(1S,3aS,5aS,5bR,9S,11aS,11bR,13aR,13bS)-3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3/t20-,22+,23+,24-,25-,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOSIJDDUBTBX-NPUOQVLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC[C@]4([C@@H]5CC[C@@H](C(C5=CC[C@H]4[C@@]3(CC2)C)(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927618
Record name 3a,5a,8,8,11b,13a-Hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132294-77-0
Record name Hancockinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,5a,8,8,11b,13a-Hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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